molecular formula C12H20N2O2S B13997992 3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide CAS No. 918810-68-1

3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide

Cat. No.: B13997992
CAS No.: 918810-68-1
M. Wt: 256.37 g/mol
InChI Key: UPHJFVQWZMILAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide typically involves the reaction of N-tert-butylbenzenesulfonamide with an appropriate aminoethylating agent. One common method is the use of 1-aminoethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane
  • 1-(1-aminoethyl) adamantane
  • 1-amino-3,5-dimethyladamantane

Uniqueness

3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, solubility, or specificity in its interactions with biological targets .

Properties

CAS No.

918810-68-1

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

3-(1-aminoethyl)-N-tert-butylbenzenesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-9(13)10-6-5-7-11(8-10)17(15,16)14-12(2,3)4/h5-9,14H,13H2,1-4H3

InChI Key

UPHJFVQWZMILAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.